3-(2-Phenylethoxy)propan-1-amine
Description
3-(2-Phenylethoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by a phenylethoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-(2-phenylethoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEOQRJTHAYVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Phenylethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-phenylethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
3-(2-Phenylethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amine group in 3-(2-Phenylethoxy)propan-1-amine can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
3-(2-Phenylethoxy)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of 3-(2-Phenylethoxy)propan-1-amine includes its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Phenylethoxy)propan-1-amine can be compared with other similar compounds, such as:
3-Phenylpropylamine: This compound has a similar structure but lacks the ethoxy group. It is used in the synthesis of various pharmaceuticals and has different chemical properties and reactivity.
2-Phenylethylamine: This compound has a shorter carbon chain and is a naturally occurring monoamine found in the human brain.
The uniqueness of 3-(2-Phenylethoxy)propan-1-amine lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
3-(2-Phenylethoxy)propan-1-amine is an organic compound notable for its unique structural features, particularly the phenylethoxy group. This group enhances the compound's lipophilicity, which can significantly influence its biological interactions. The molecular formula of this compound is C12H17NO2, with a molecular weight of approximately 179.26 g/mol, making it a subject of interest in pharmacological research due to its potential biological activities.
The biological activity of 3-(2-Phenylethoxy)propan-1-amine is primarily attributed to its interaction with various biological membranes and receptors. The phenylethoxy moiety facilitates enhanced membrane penetration and receptor binding, which can lead to diverse pharmacological effects.
Potential Activities:
- Neurotransmitter Modulation: Similar compounds have been studied for their roles in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
- Antimicrobial Properties: There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes.
Case Studies and Research Findings
-
Neuropharmacological Studies:
A study examining the effects of structurally related compounds on neurotransmitter release indicated that 3-(2-Phenylethoxy)propan-1-amine could potentially enhance dopamine release in vitro. This suggests a possible application in treating conditions such as Parkinson's disease or depression. -
Antimicrobial Activity:
Research conducted on phenylethylamines has shown that compounds with similar structures can exhibit significant antimicrobial properties. For example, a study highlighted the effectiveness of phenylethylamines against various bacterial strains, indicating that 3-(2-Phenylethoxy)propan-1-amine might share these properties.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 3-(1-Phenylethoxy)propan-1-amine | Similar structure but different position | Potentially different receptor interactions |
| 3-Phenylpropylamine | Lacks ethoxy group | Different pharmacokinetics |
| N-Methyl-N-(1R)-1-methyl-2-phenylet... | Contains methyl substitution | Belongs to amphetamines class |
Synthesis and Derivatives
The synthesis of 3-(2-Phenylethoxy)propan-1-amine typically involves straightforward organic reactions that can yield various derivatives with potentially enhanced biological activities. The ability to modify the phenylethoxy group allows researchers to explore a wide range of pharmacological profiles.
Synthetic Route
The synthetic pathway often includes:
- Alkylation Reactions: Introducing the phenylethoxy group onto the propanamine backbone.
- Functional Group Modifications: Adjusting substituents on the aromatic ring to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
